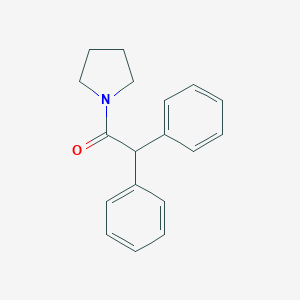

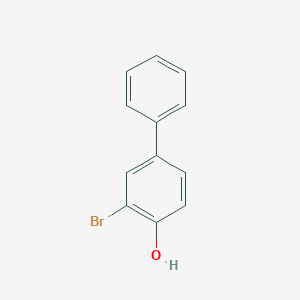

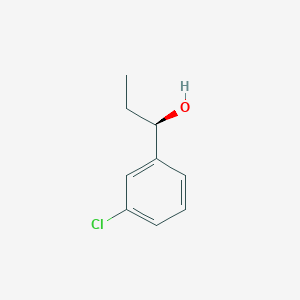

![molecular formula C13H8BrFN2 B181961 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 426825-66-3](/img/structure/B181961.png)

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been efficiently applied in the preparation of important drugs and promising drug candidates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been used to construct the imidazo[1,2-a]pyridine core .Aplicaciones Científicas De Investigación

Antitubercular Activity : Derivatives of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine have shown promising antitubercular activity against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).

Synthesis of Biologically Active Compounds : This compound serves as an important intermediate for the synthesis of various biologically active compounds (Wang et al., 2016).

Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including those related to this compound, have been studied for their effectiveness in inhibiting mild steel corrosion (Saady et al., 2021).

Imaging of β-Amyloid in Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives related to this compound have been synthesized and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease (Zeng et al., 2006).

Antiviral Activity : Substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, a class of compounds including derivatives of this compound, have shown selective activity against hepatitis C virus (Puerstinger et al., 2007).

Anticonvulsant Studies : Some derivatives of this compound, particularly those with a 4-fluorophenyl substituent, have exhibited potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

Synthesis of Hybrid Structures : The compound has been used in the synthesis of hybrid structures combining indenone or chromenone with imidazo[1,2-a]pyridine (Zhang et al., 2016).

Antimicrobial Agents : Novel imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs have been synthesized and evaluated as antimicrobial agents (Al‐Tel et al., 2011).

Imaging of Amyloid Plaques : Derivatives have been studied as imaging agents for β-amyloid plaques in Alzheimer's disease, with potential for both PET and SPECT imaging (Yousefi et al., 2012).

Flaviviridae Inhibitors : Biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine, which are related compounds, have shown inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines, the core backbone of this compound, have been explored for their potential in the development of covalent inhibitors .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been utilized for the development of novel KRAS G12C inhibitors , suggesting that this compound may also interact with biomolecules and exert its effects at the molecular level.

Propiedades

IUPAC Name |

6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIQEILZYPFNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360805 | |

| Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426825-66-3 | |

| Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

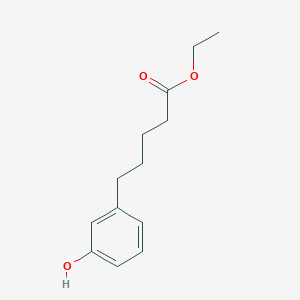

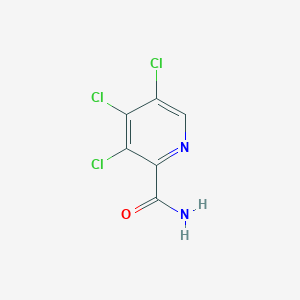

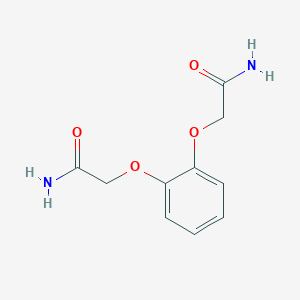

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)

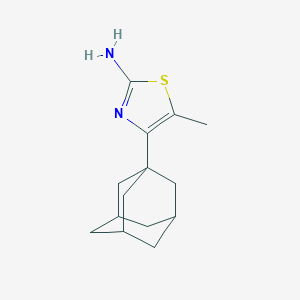

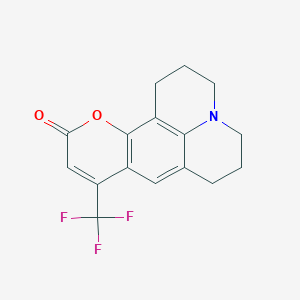

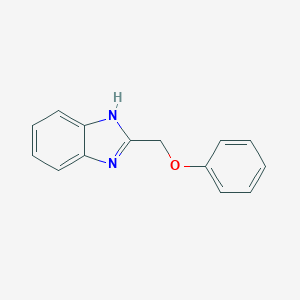

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

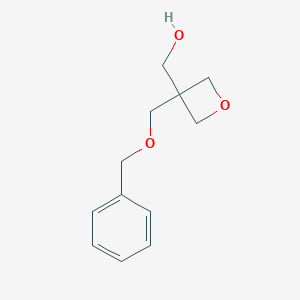

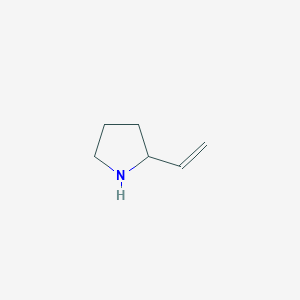

![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)